(5-Methylpyridin-2-yl)methanol
Overview
Description
(5-Methylpyridin-2-yl)methanol: is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by a methyl group attached to the fifth position of the pyridine ring and a hydroxymethyl group attached to the second position. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Methyl 5-Methylpyridine-2-Carboxylate: One common method involves the reduction of methyl 5-methylpyridine-2-carboxylate using sodium tetrahydroborate (NaBH4) and calcium chloride (CaCl2) in a mixture of tetrahydrofuran (THF) and ethanol.
Industrial Production Methods: Industrial production methods for (5-Methylpyridin-2-yl)methanol often involve similar reduction processes but are scaled up to accommodate larger quantities. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methylpyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound itself is typically synthesized through reduction reactions.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium tetrahydroborate (NaBH4) is commonly used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of this compound from its ester precursor.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: (5-Methylpyridin-2-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: It is used in the development of pharmaceutical compounds due to its ability to interact with biological targets.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in its role as an intermediate in chemical synthesis and its potential pharmacological effects .
Comparison with Similar Compounds
2-Pyridinemethanol: Similar structure but lacks the methyl group at the fifth position.
5-Methyl-2-pyridinecarboxaldehyde: Similar structure but contains an aldehyde group instead of a hydroxymethyl group.
Uniqueness:
Structural Differences: The presence of both a methyl group and a hydroxymethyl group in (5-Methylpyridin-2-yl)methanol makes it unique compared to its analogs.
Biological Activity
(5-Methylpyridin-2-yl)methanol is a pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, making it a candidate for further research and development in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group attached to the nitrogen-containing aromatic ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The hydroxymethyl group may enhance binding affinity to enzymes, potentially inhibiting their activity.
- Receptor Modulation : This compound may act as a ligand for various receptors, modulating their signaling pathways and influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, which can contribute to their therapeutic effects against oxidative stress-related diseases.
- Antidiabetic Properties : Similar pyridine derivatives have shown promise in inhibiting enzymes like α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism.
- Neuroprotective Effects : Some studies indicate that related compounds protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds. Below are notable findings:
Study | Findings |
---|---|
Study 1 | Investigated the antioxidant properties of pyridine derivatives, showing that this compound effectively scavenges free radicals, reducing oxidative stress in vitro. |
Study 2 | Evaluated the antidiabetic effects by measuring the inhibition of α-amylase; results indicated significant inhibition at concentrations as low as 10 µM. |
Study 3 | Assessed neuroprotective effects using neuronal cell lines exposed to oxidative stress; this compound exhibited reduced apoptosis rates compared to control groups. |
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods, including:
- Reduction of Pyridine Derivatives : Starting from 5-methylpyridine, reduction processes can yield the hydroxymethyl derivative.
- Alkylation Reactions : Utilizing alkyl halides in the presence of bases can facilitate the introduction of the hydroxymethyl group.
Properties
IUPAC Name |
(5-methylpyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOBIUULDPLKIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489463 | |
Record name | (5-Methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22940-71-2 | |
Record name | (5-Methylpyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10489463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-methylpyridin-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.